4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a complex organic molecule. It contains a quinoxalinone core, which is a type of heterocyclic compound. The quinoxalinone core is substituted at the 4-position with a benzoyl group that is further substituted at the 3-position with an isopropylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxalinone core, a benzoyl group, and an isopropylsulfonyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the sulfonyl and carbonyl groups, which could activate the molecule towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Aggregation Enhanced Emission
A study on 1,8-naphthalimide derivatives demonstrated their ability to form nanoaggregates in aqueous solutions, showcasing aggregation-enhanced emission. This property is significant for developing optical and electronic materials, where enhanced emission in the solid state is desirable for applications in light-emitting devices and sensors (Srivastava et al., 2016).
Anticancer Drug Development
Isoxazolequinoxalin derivative synthesis revealed promising anticancer activity, suggesting that quinoxaline derivatives can serve as leads for developing novel anticancer agents. Such compounds engage with biological targets, potentially offering new therapeutic strategies for cancer treatment (Abad et al., 2021).
Synthetic Methodologies
Innovative synthetic approaches to quinoxaline derivatives, such as the synthesis of substituted tetrahydroisoquinolines, have been explored for their anticancer properties. These methodologies enhance the chemical toolbox available for pharmaceutical development, enabling the creation of compounds with potent biological activities (Redda et al., 2010).
Heterocyclic Compound Applications
Quinoxaline derivatives are valuable heterocyclic compounds with numerous industrial and pharmaceutical applications. They serve as key intermediates in the synthesis of various bioactive molecules, demonstrating versatility in chemical reactions and potential for diverse applications, including antimicrobial and antifungal agents (Mamedov et al., 2015).
Pharmaceutical Lead Compounds
The exploration of benzoxazinones and their derivatives has highlighted their potential as pharmaceutical leads. These compounds exhibit a range of bioactivities, such as phytotoxic, antifungal, antimicrobial, and antifeedant effects, offering a promising basis for developing natural herbicide models and pharmaceuticals (Macias et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(3-propan-2-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12(2)25(23,24)14-7-5-6-13(10-14)18(22)20-11-17(21)19-15-8-3-4-9-16(15)20/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDNETOROPZYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.